molecular formula C10H9NO3S B1389304 6-(methylsulfonyl)isoquinolin-1(2H)-one CAS No. 1184914-68-8

6-(methylsulfonyl)isoquinolin-1(2H)-one

Cat. No.: B1389304
CAS No.: 1184914-68-8
M. Wt: 223.25 g/mol
InChI Key: JARSKALKFYXRPT-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the Rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates. This method provides isoquinolin-1(2H)-ones via selective cleavage of a carbon-carbon bond . Another method includes the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature carbon-hydrogen activation, followed by reaction with alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions has been reported to produce substituted isoquinoline libraries efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoquinolinones .

Scientific Research Applications

6-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Isoquinolin-1(2H)-one: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    6-(Methylthio)isoquinolin-1(2H)-one: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in chemical behavior.

    6-(Methylsulfonyl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness: The presence of the methylsulfonyl group in 6-(methylsulfonyl)isoquinolin-1(2H)-one imparts unique chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

6-methylsulfonyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARSKALKFYXRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654950
Record name 6-(Methanesulfonyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184914-68-8
Record name 6-(Methanesulfonyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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